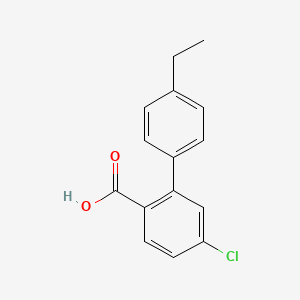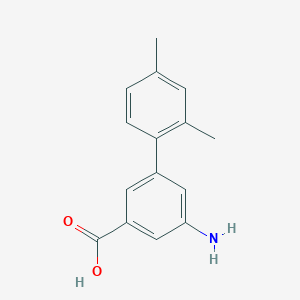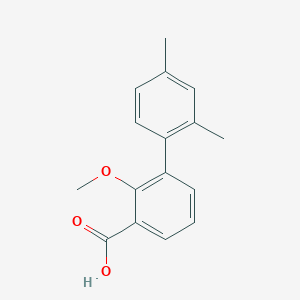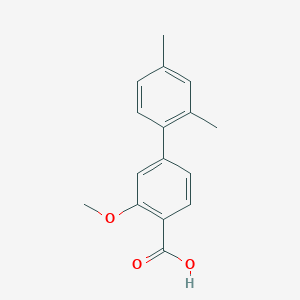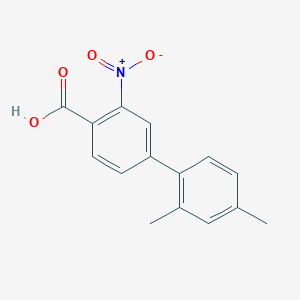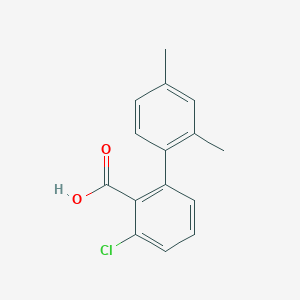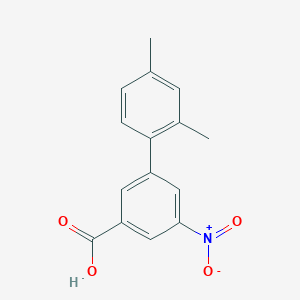
2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95%
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95% (hereafter referred to as 2-(3,5-DMP)-6-MBA) is a synthetic compound with a wide range of uses in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid with a melting point of 131-133°C. 2-(3,5-DMP)-6-MBA is a derivative of benzoic acid and has a distinct aromatic odor. It is insoluble in water but soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(3,5-DMP)-6-MBA is used in a variety of scientific research applications. It is used in the preparation of polymeric materials, and as a starting material in the synthesis of a variety of compounds. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, 2-(3,5-DMP)-6-MBA is used in the preparation of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
2-(3,5-DMP)-6-MBA acts as a proton donor, donating protons to various molecules in order to facilitate their reactions. In addition, it can act as a Lewis acid, accepting electrons from molecules in order to facilitate their reactions.
Biochemical and Physiological Effects
2-(3,5-DMP)-6-MBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been found to have anti-inflammatory, analgesic, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-DMP)-6-MBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in organic solvents makes it easy to use in a variety of reactions. However, it is important to note that 2-(3,5-DMP)-6-MBA is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3,5-DMP)-6-MBA. One potential direction is to further explore its potential as a pharmaceutical agent. Additionally, further research could be conducted to explore its potential as a catalyst for organic reactions, or its potential as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of polymeric materials.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-6-4-5-12(3)15(14)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIDMUHVTKXWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689014 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937377-94-1 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



